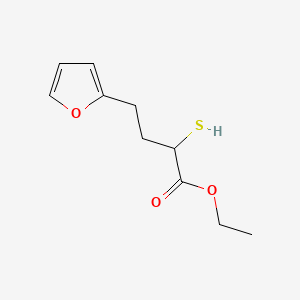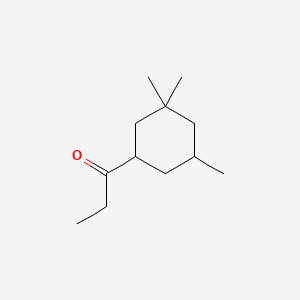
4-(4-Bromophenoxy)phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)phenylurea is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of phenylurea, characterized by the presence of a bromophenoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylurea typically involves the reaction of 4-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylurea moiety can undergo oxidation to form corresponding urea derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylurea derivatives.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)phenylurea involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The bromophenoxy group enhances its binding affinity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylurea
- 4-Phenoxyphenylurea
- 4-Chlorophenoxyphenylurea
Comparison
4-(4-Bromophenoxy)phenylurea is unique due to the presence of both bromine and phenoxy groups, which enhance its reactivity and binding affinity. Compared to 4-bromophenylurea, it has a higher potential for substitution reactions. Compared to 4-phenoxyphenylurea, the bromine atom increases its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Properties
CAS No. |
85879-22-7 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
[4-(4-bromophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |
InChI Key |
RGZVZBUIGHHMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


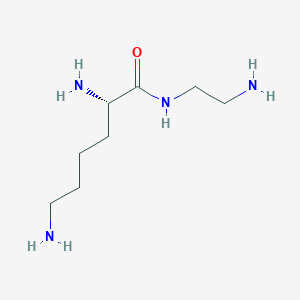
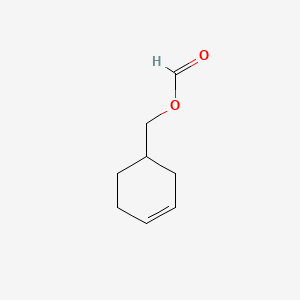

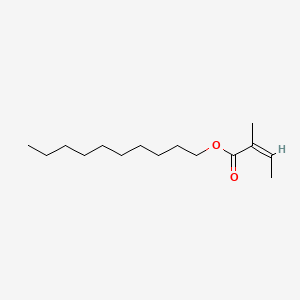
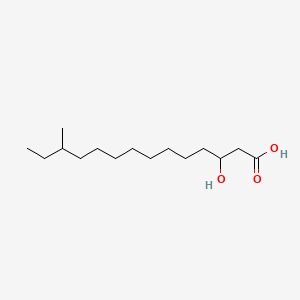
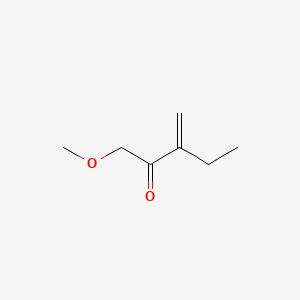
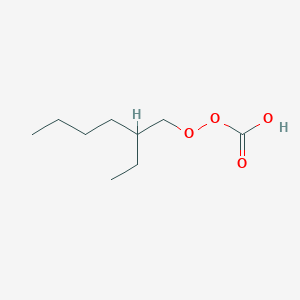
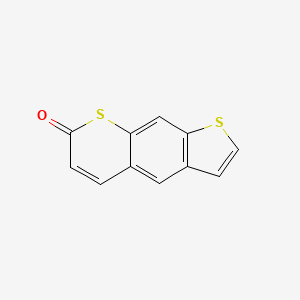
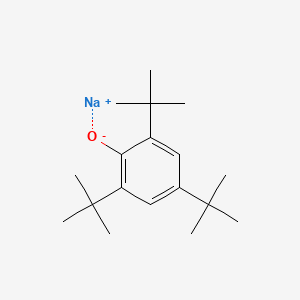
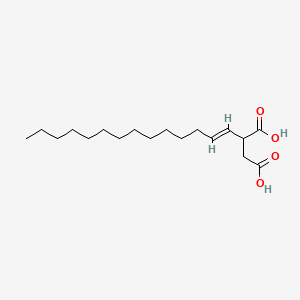

![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
